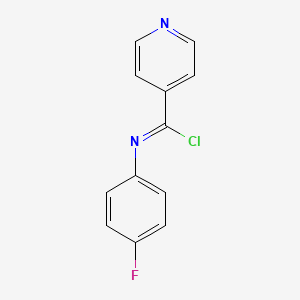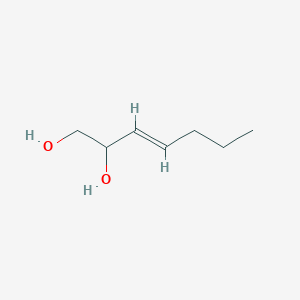
Hept-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-3-ene-1,2-diol is an organic compound with the molecular formula C7H14O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and an alkene, indicating the presence of a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hept-3-ene-1,2-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-3-yne. The reaction proceeds as follows:
Hydroboration: Hept-3-yne is treated with borane (BH3) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Hept-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form heptane-1,2-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Hept-3-ene-1,2-dione or hept-3-ene-1-al.
Reduction: Heptane-1,2-diol.
Substitution: Hept-3-ene-1,2-dichloride or hept-3-ene-1,2-dibromide.
Aplicaciones Científicas De Investigación
Hept-3-ene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of hept-3-ene-1,2-diol depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are typically the reactive sites, undergoing electron transfer to form carbonyl compounds. In biological systems, its mechanism of action may involve interactions with cellular membranes or enzymes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Hept-3-ene-1,2-diol can be compared with other similar compounds, such as:
Hept-3-ene-1,7-diol: Similar structure but with hydroxyl groups at different positions.
Heptane-1,2-diol: Lacks the double bond, making it less reactive in certain chemical reactions.
Hept-3-ene-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different reactivity and applications.
Uniqueness: this compound’s combination of hydroxyl groups and a double bond makes it a versatile compound in organic synthesis and industrial applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity further highlight its uniqueness.
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(E)-hept-3-ene-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h4-5,7-9H,2-3,6H2,1H3/b5-4+ |
Clave InChI |
ODEOVZOBLABBOL-SNAWJCMRSA-N |
SMILES isomérico |
CCC/C=C/C(CO)O |
SMILES canónico |
CCCC=CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine](/img/structure/B12533388.png)
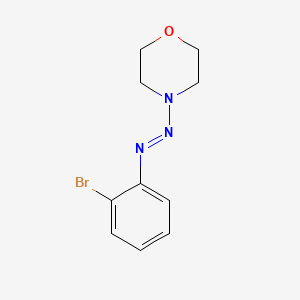
![3-(Pyridin-4-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12533390.png)
![N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide](/img/structure/B12533410.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester](/img/structure/B12533412.png)
![N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide](/img/structure/B12533413.png)
![6-[3-(4-Chlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533424.png)
![1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene](/img/structure/B12533426.png)
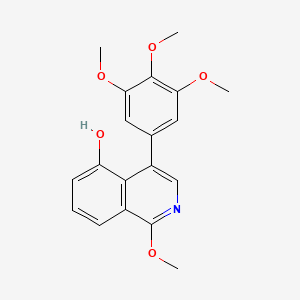
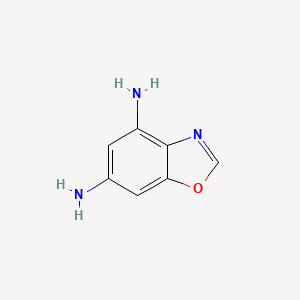
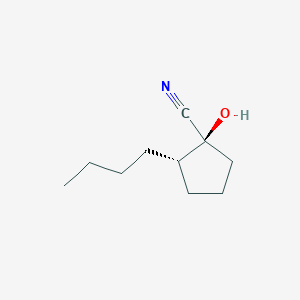
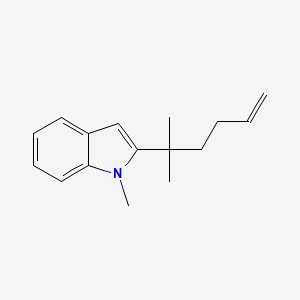
![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
